molecular formula C9H10N4 B8548415 5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine CAS No. 1314354-84-1

5-(4-Methyl-1H-pyrazol-1-yl)-3-pyridinamine

Cat. No. B8548415
Key on ui cas rn: 1314354-84-1
M. Wt: 174.20 g/mol
InChI Key: ABCBYUFFHVMWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051310B2

Procedure details

4-Methyl-1H-pyrazole (114 mg), cesium carbonate (753 mg), trans-N,N′-dimethylcyclohexan-1,2-diamine (164 mg), and copper iodide (110 mg) were added to a DMAc (5 ml) solution containing 5-bromopyridin-3-amine (200 mg) in a nitrogen atmosphere, followed by microwave irradiation (Initiator™, 170° C., 0.5 hours, 2.45 GHz, 0-240 W). Water was added to the reaction solution and the reaction solution was filtered through Celite and the filtrate was extracted with ethyl acetate. The organic layers were washed with saturated saline and dried over sodium sulfate. The solvent was distilled away under reduced pressure. The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=4:1 to 0:1). 5-(4-Methylpyrazol-1-yl)pyridin-3-amine (173 mg) was thus obtained.
Quantity
114 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
753 mg
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C(=O)([O-])[O-].[Cs+].[Cs+].C[NH:14][C@@H:15]1[CH2:20][CH2:19]CC[C@H:16]1[NH:21][CH3:22].BrC1C=C(N)C=NC=1>[Cu](I)I.O.CC(N(C)C)=O>[CH3:1][C:2]1[CH:3]=[N:4][N:5]([C:19]2[CH:20]=[C:15]([NH2:14])[CH:16]=[N:21][CH:22]=2)[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
114 mg
Type
reactant
Smiles
CC=1C=NNC1
Name
cesium carbonate
Quantity
753 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
164 mg
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
110 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by microwave irradiation (Initiator™, 170° C., 0.5 hours, 2.45 GHz, 0-240 W)
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=4:1 to 0:1)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NN(C1)C=1C=C(C=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 173 mg
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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